molecular formula C9H18ClNO2 B3050042 2-Amino-2-cycloheptylacetic acid hydrochloride CAS No. 232281-72-0

2-Amino-2-cycloheptylacetic acid hydrochloride

Cat. No. B3050042
CAS RN: 232281-72-0
M. Wt: 207.7 g/mol
InChI Key: FOHHHWQTBPZFAO-UHFFFAOYSA-N
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Description

2-Amino-2-cycloheptylacetic acid hydrochloride is a chemical compound with the CAS Number: 232281-72-0 . It has a molecular weight of 207.7 and its IUPAC name is 2-amino-2-cycloheptylacetic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-2-cycloheptylacetic acid hydrochloride is 1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-2-cycloheptylacetic acid hydrochloride is a powder that is stored at room temperature . Its molecular formula is C9H18ClNO2 and it has a molecular weight of 207.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Diester Compounds : Enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride has been synthesized from cycloheptadiene. This amino diester has been used to synthesize biologically active analogues and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).

  • Local Anesthetic Synthesis : Aminoacetic acid alkylanilide hydrochlorides, including variants synthesized from 2-cyclopentenylaniline, have shown pronounced local anesthetic properties. These compounds were created through a series of reactions, including condensation with secondary amines, leading to aminoacetic acid anilides (Gataullin et al., 2010).

  • Decarboxylation of α-Amino Acids : In a study involving 2-cyclohexen-1-one as a catalyst, α-amino acids underwent smooth decarboxylation to yield corresponding amino compounds, including optically active amino compounds (Hashimoto et al., 1986).

Pharmacological Research

  • Antimicrobial Activity : The dipeptide (1S,2S)-1-Hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid and its hydrolysis product showed enhanced antibacterial activity against Bacillus subtilis, proposing a mechanism where it acts as a “suicide substrate” for a crucial enzyme (Baldwin et al., 1986).

Biochemical Studies

  • Esterase Activity of Carboxypeptidase A : Cyclohexylacetate ion was studied as a partially competitive inhibitor for the hydrolysis of l-2-aceturoxybutanoic acid by bovine carboxypeptidase A. The study provided insights into the kinetics and mechanisms of enzyme inhibition (Bunting & Myers, 1974).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response in case of exposure .

properties

IUPAC Name

2-amino-2-cycloheptylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)7-5-3-1-2-4-6-7;/h7-8H,1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHHWQTBPZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627741
Record name Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cycloheptylacetic acid hydrochloride

CAS RN

232281-72-0
Record name Cycloheptaneacetic acid, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232281-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(cycloheptyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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